4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
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Overview
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a complex organic compound with a unique structure that combines a chromen ring system with a hexanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the chromen core . The resulting intermediate is then subjected to further functionalization to introduce the hexanoate ester and tert-butoxycarbonyl (Boc) protecting group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized under specific conditions to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ester and Boc groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis for ester and Boc group removal.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with various enzymes and receptors, potentially modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets more effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(4-methylphenyl)sulfonyl]aminohexanoate
- 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2S)-2-[(benzyloxy)carbonyl]amino]propanoate
Uniqueness
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C23H29NO6 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C23H29NO6/c1-23(2,3)30-22(27)24-13-6-4-5-10-20(25)28-15-11-12-17-16-8-7-9-18(16)21(26)29-19(17)14-15/h11-12,14H,4-10,13H2,1-3H3,(H,24,27) |
InChI Key |
LCBIWZJAWQRFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
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